
Ceranib 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ceranib 1's synthesis involves complex chemical processes aimed at achieving a highly specific molecular structure. Studies like the total syntheses of related compounds such as Cep-212 and Cep-210, which are biosynthetic intermediates of tetrodotoxin isolated from toxic newts, demonstrate similar complex synthesis processes. These processes typically utilize key steps like intramolecular hetero Diels-Alder reactions for highly stereoselective synthesis (Adachi et al., 2019).
Molecular Structure Analysis
The molecular structure of Ceranib 1, characterized by specific bond formations and atomic arrangements, is crucial for its function and interactions. Techniques such as crystallography and spectroscopy are often employed to elucidate these structures. For instance, the crystal structure analysis of Cediranib Maleate confirmed its robust salt form and helped in avoiding unwanted metastable polymorphs (Black et al., 2019).
Chemical Reactions and Properties
Ceranib 1 participates in various chemical reactions, contributing to its diverse chemical properties. Studies on compounds like Cediranib reveal its ability to inhibit VEGF receptor tyrosine kinases, showcasing how specific chemical reactions can lead to significant biological outcomes (Sahade et al., 2012). Moreover, Cediranib's interaction with ABCB1 and ABCC1 transporters demonstrates its influence on drug efflux and multidrug resistance, highlighting the importance of chemical properties in therapeutic contexts (Tao et al., 2009).
Physical Properties Analysis
The physical properties of Ceranib 1, such as solubility, stability, and form, are essential for its application and efficacy. The development of nano-formulations to improve the solubility and bioavailability of poorly water-soluble compounds, like Ceranib-2, suggests similar approaches could be beneficial for Ceranib 1 (Taleb et al., 2020).
Chemical Properties Analysis
Understanding Ceranib 1's chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is crucial for its application. The charge-transfer reaction of Cediranib with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone highlights the importance of spectrophotometric investigations in determining these properties (Khalil et al., 2015).
科学的研究の応用
Immunology
- Summary of the Application : Ceranib 1 has been found to play a role in the regulation of innate immune memory .
- Methods of Application : The study involved modulating sphingolipid metabolism and observing the effects on the induction of trained immunity .
- Results or Outcomes : The inhibition of acid ceramidase, a sphingolipid-converting enzyme, by Ceranib 1 effectively suppresses trained immunity. This alteration affects lipids, gene expression, and histone modifications .
Virology
- Summary of the Application : Ceranib 1 has been used to inhibit ceramidase activity in host peripheral blood lymphocytes .
- Methods of Application : The overall inhibition of ceramidase activity was achieved using Ceranib 1 .
- Results or Outcomes : The inhibition significantly reduces the replication of the rhinovirus and measles virus .
Cancer Research
- Summary of the Application : Ceranib 1 has been identified as a potential anticancer drug .
- Methods of Application : A small molecule library was screened to identify Ceranib 1 as a novel ceramidase inhibitor .
- Results or Outcomes : Ceranib 1 was found to inhibit cellular ceramidase activity, induce the accumulation of multiple ceramide species, decrease levels of sphingosine and S1P, inhibit cell proliferation alone and in combination with paclitaxel, and induce cell-cycle arrest and cell death .
Tissue Regeneration
- Summary of the Application : Ceramidases, including Ceranib 1, have been found to have an impact on tissue regeneration .
- Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
- Results or Outcomes : The review discusses the essential impact of ceramidases on tissue regeneration .
Neurodegenerative Diseases
- Summary of the Application : Ceramidases, including Ceranib 1, have been implicated in various diseases, including neurodegenerative diseases .
- Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
- Results or Outcomes : The review discusses the potential role of ceramidases in neurodegenerative diseases .
Infectious Diseases
- Summary of the Application : Ceramidases, including Ceranib 1, have potential anti-inflammatory and anti-apoptotic effects in host cells exposed to pathogenic bacteria and viruses .
- Methods of Application : The study involved a critical evaluation and interpretive analysis of existing literature on the role of ceramidases .
- Results or Outcomes : The review discusses the potential role of ceramidases in infectious diseases .
Safety And Hazards
When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
将来の方向性
Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .
特性
CAS番号 |
328076-61-5 |
|---|---|
製品名 |
Ceranib 1 |
分子式 |
C26H21NO3 |
分子量 |
395.45 |
同義語 |
3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



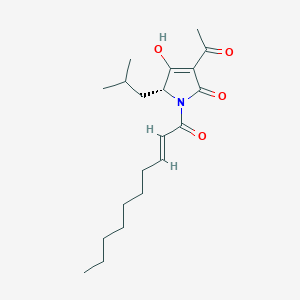
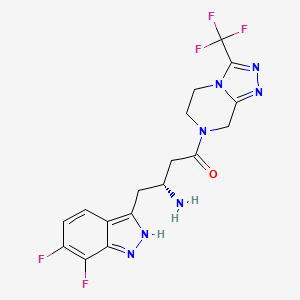
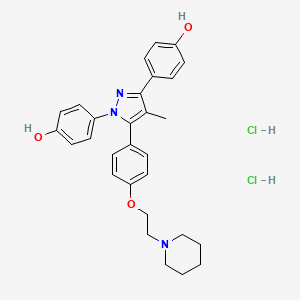
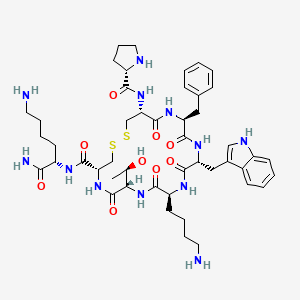
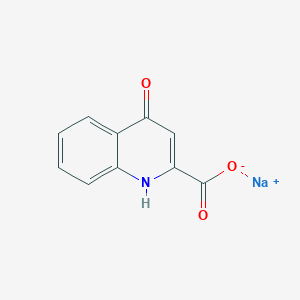
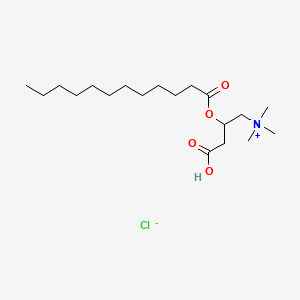

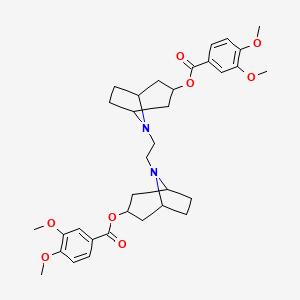
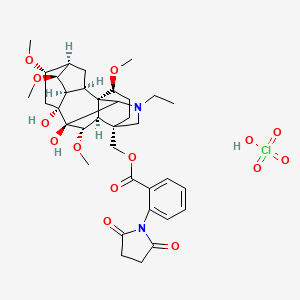
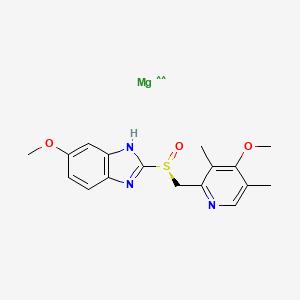
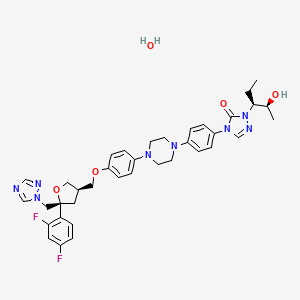
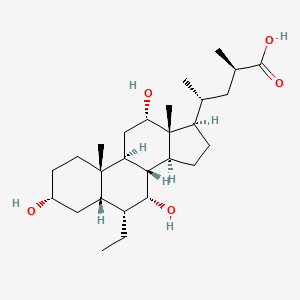
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)